molecular formula C10H14N2O2 B13501411 n-[4-Methoxy-3-(methylamino)phenyl]acetamide CAS No. 67940-01-6

n-[4-Methoxy-3-(methylamino)phenyl]acetamide

Cat. No.: B13501411
CAS No.: 67940-01-6
M. Wt: 194.23 g/mol
InChI Key: KHWKGYUMZHRENM-UHFFFAOYSA-N
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Description

n-[4-Methoxy-3-(methylamino)phenyl]acetamide: is an organic compound with the molecular formula C10H14N2O2 It is a derivative of acetanilide, where the phenyl ring is substituted with a methoxy group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[4-Methoxy-3-(methylamino)phenyl]acetamide typically involves the acylation of 4-methoxy-3-(methylamino)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

4-Methoxy-3-(methylamino)aniline+Acetic anhydrideThis compound+Acetic acid\text{4-Methoxy-3-(methylamino)aniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 4-Methoxy-3-(methylamino)aniline+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-[4-Methoxy-3-(methylamino)phenyl]acetamide can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: n-[4-Methoxy-3-(methylamino)phenyl]acetamide is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for creating more complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of analgesic and anti-inflammatory drugs. Its structure is similar to that of known pharmaceuticals, making it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of n-[4-Methoxy-3-(methylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Acetanilide: A parent compound with a simpler structure, lacking the methoxy and methylamino groups.

    Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar acetanilide core structure but different substituents.

    Phenacetin: Another analgesic with a similar structure but different substituents on the phenyl ring.

Uniqueness: n-[4-Methoxy-3-(methylamino)phenyl]acetamide is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

67940-01-6

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[4-methoxy-3-(methylamino)phenyl]acetamide

InChI

InChI=1S/C10H14N2O2/c1-7(13)12-8-4-5-10(14-3)9(6-8)11-2/h4-6,11H,1-3H3,(H,12,13)

InChI Key

KHWKGYUMZHRENM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC

Origin of Product

United States

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